molecular formula C19H15NO5 B5740103 2-acetylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

2-acetylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No. B5740103
M. Wt: 337.3 g/mol
InChI Key: FINJTGSXRFLXRS-UHFFFAOYSA-N
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Description

2-acetylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as ADPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADPP is a derivative of isoindoline, which is a heterocyclic compound that contains a nitrogen atom in its ring structure.

Scientific Research Applications

2-acetylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against several enzymes, including butyrylcholinesterase, acetylcholinesterase, and monoamine oxidase. This makes this compound a promising candidate for the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
In materials science, this compound has been used as a building block for the synthesis of novel polymers and dendrimers. These materials have potential applications in drug delivery, catalysis, and sensing.
In organic synthesis, this compound has been used as a starting material for the synthesis of various compounds, including isoindolinone derivatives and chalcones. These compounds have been studied for their potential applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of 2-acetylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with enzymes and other biomolecules. This compound has been shown to inhibit the activity of butyrylcholinesterase, acetylcholinesterase, and monoamine oxidase by binding to their active sites. This results in the accumulation of neurotransmitters such as acetylcholine and dopamine, which can improve cognitive function and mood.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of butyrylcholinesterase, acetylcholinesterase, and monoamine oxidase with IC50 values in the micromolar range. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

2-acetylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several advantages for lab experiments, including its easy synthesis, high purity, and potent inhibitory activity against enzymes. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-acetylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. One direction is the development of this compound-based drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Another direction is the synthesis of novel polymers and dendrimers based on this compound for use in drug delivery, catalysis, and sensing. Additionally, the study of this compound derivatives and analogs may lead to the discovery of compounds with improved potency and selectivity for specific enzymes and biomolecules.

Synthesis Methods

The synthesis of 2-acetylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves the reaction of 2-acetylphenol with isatin in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of this compound as a white solid with a melting point of 160-162°C.

properties

IUPAC Name

(2-acetylphenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-12(21)13-6-4-5-9-16(13)25-17(22)10-11-20-18(23)14-7-2-3-8-15(14)19(20)24/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINJTGSXRFLXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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